(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile
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Overview
Description
The compound “(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile” is a complex organic molecule. It contains a benzyloxyphenyl group, a tosyl group, and an acrylonitrile group. The benzyloxyphenyl group consists of a benzene ring attached to an oxygen atom, which is in turn attached to another benzene ring. The tosyl group is a sulfonyl group attached to a methyl group and a phenyl group. The acrylonitrile group consists of a carbon-carbon double bond attached to a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzyloxyphenyl, tosyl, and acrylonitrile groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
- (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile can be converted into boronic acid derivatives. These compounds are valuable in medicinal chemistry, materials science, and Suzuki-Miyaura cross-coupling reactions .
- Although not directly related to the compound itself, understanding its stability and reactivity is crucial for designing boron-carriers suitable for NCT. Boron-containing compounds are used in cancer treatment, where they selectively accumulate in tumor cells and release radiation upon neutron capture .
Boronic Acid Derivatives
Neutron Capture Therapy (NCT)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-18-7-13-22(14-8-18)28(25,26)23(16-24)15-19-9-11-21(12-10-19)27-17-20-5-3-2-4-6-20/h2-15H,17H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNMJHTSOYGGT-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile |
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